molecular formula C19H22F3N5O2 B2852512 3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine CAS No. 2380079-12-7

3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine

Cat. No.: B2852512
CAS No.: 2380079-12-7
M. Wt: 409.413
InChI Key: BSSIPKLAXGYEQG-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, a methyl group, and a piperidine ring attached to a trifluoromethyl pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the methoxy and methyl groups, and the attachment of the piperidine and trifluoromethyl pyridine moieties. Key reactions may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.

    Reduction: The carbonyl group in the pyridine moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as organolithium or Grignard reagents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyridine moiety play crucial roles in binding to these targets, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine: shares similarities with other pyrazine derivatives and compounds containing trifluoromethyl pyridine moieties.

Uniqueness

  • The combination of the pyrazine ring, methoxy group, and trifluoromethyl pyridine moiety makes this compound unique, providing it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2/c1-26(16-17(29-2)24-8-7-23-16)12-13-5-9-27(10-6-13)18(28)14-3-4-15(25-11-14)19(20,21)22/h3-4,7-8,11,13H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSIPKLAXGYEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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